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molecular formula C11H14O5S B3342609 (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate CAS No. 26322-82-7

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate

Cat. No. B3342609
M. Wt: 258.29 g/mol
InChI Key: KNHJTPLSWOEZHZ-UHFFFAOYSA-N
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Patent
US04345932

Procedure details

A suspension of 2,3-dihydro-3,3-dimethyl-2-morpholinobenzofuran-5-yl methanesulphonate (product of Example 2) (24.9 parts) in water (50 parts) and hydrochloric acid (22.4 parts) was rapidly heated to 90°-100° C. and then cooled after 2 minutes. The crude product was extracted into ether (3×60 parts) and the extracts washed with water (2×50 parts), dried with sodium sulphate and evaporated to leave a gum which crystallised to give 2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran-5-yl methanesulphonate, m.p. 69°-72° C. (16 parts)
Name
2,3-dihydro-3,3-dimethyl-2-morpholinobenzofuran-5-yl methanesulphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O:5][C:6]1[CH:7]=[CH:8][C:9]2[O:13][CH:12](N3CCOCC3)[C:11]([CH3:21])([CH3:20])[C:10]=2[CH:22]=1)(=[O:4])=[O:3].[OH2:23]>Cl>[CH3:1][S:2]([O:5][C:6]1[CH:7]=[CH:8][C:9]2[O:13][CH:12]([OH:23])[C:11]([CH3:21])([CH3:20])[C:10]=2[CH:22]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
2,3-dihydro-3,3-dimethyl-2-morpholinobenzofuran-5-yl methanesulphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OC=1C=CC2=C(C(C(O2)N2CCOCC2)(C)C)C1
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was rapidly heated to 90°-100° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled after 2 minutes
Duration
2 min
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted into ether (3×60 parts)
WASH
Type
WASH
Details
the extracts washed with water (2×50 parts)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a gum which
CUSTOM
Type
CUSTOM
Details
crystallised

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OC=1C=CC2=C(C(C(O2)O)(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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